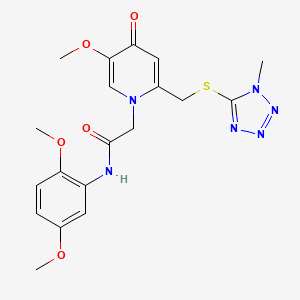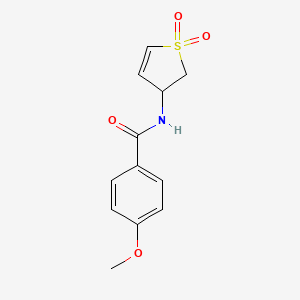![molecular formula C16H18N2O3S B2754719 N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide CAS No. 300816-17-5](/img/structure/B2754719.png)
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O3S . It has an average mass of 318.391 Da and a monoisotopic mass of 318.103821 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 318.391 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anti-Breast Cancer Agent
- N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide derivatives have been studied for their potential in treating breast cancer. A synthesized compound demonstrated significant anti-breast cancer activity, particularly against MCF-7 breast cancer cell lines, in molecular docking studies (Kumar et al., 2021).
Antimycobacterial Activity
- Novel benzenesulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis. The introduction of specific moieties in these compounds has resulted in potent antimycobacterial agents, as evidenced by their molecular interactions and structure-activity relationships (Ghorab et al., 2017).
Idiopathic Pulmonary Fibrosis Treatment
- Phosphatidylinositol 3-kinase inhibitors, structurally related to benzenesulfonamides, have been claimed for treating idiopathic pulmonary fibrosis and cough. Some in vitro data support these claims, and clinical studies have been initiated (Norman, 2014).
Inhibitors of Kynurenine 3-Hydroxylase
- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This finding is crucial for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Cognitive Enhancing Properties
- Certain benzenesulfonamide derivatives, such as SB-399885, have shown cognitive enhancing properties. These compounds are potent, selective, and orally active, potentially useful for treating disorders characterized by cognitive deficits (Hirst et al., 2006).
Luminescence and Antibacterial Properties
- Modified benzenesulfonamide acid and its d10 metal complexes have been investigated for their luminescence and antibacterial properties. These studies contribute to understanding the diverse applications of benzenesulfonamide derivatives in various fields (Feng et al., 2021).
Carbonic Anhydrase Inhibitors
- Ureido benzenesulfonamides incorporating triazine moieties have been explored as inhibitors of carbonic anhydrase, an enzyme relevant in various diseases. These compounds are especially potent against the isoform hCA IX, which is a validated target for anticancer agents (Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Profile
- Benzenesulfonamides incorporating triazine motifs have shown antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and tyrosinase. These properties are significant for applications in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Antimicrobial Activity
- Some benzenesulfonamide derivatives have demonstrated significant antimicrobial activity. This indicates their potential in developing novel antimicrobial agents for various bacterial and fungal infections (El-Gaby et al., 2018).
Corrosion Inhibitor Analysis
- Benzenesulfonamide derivatives have been used for analyzing corrosion inhibitors in water treatment. This application is crucial in ensuring compliance with regulations, particularly in the food industry (Kolliopoulos et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAWSPNPRDOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)
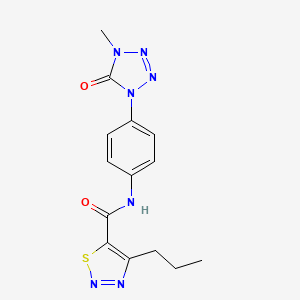
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
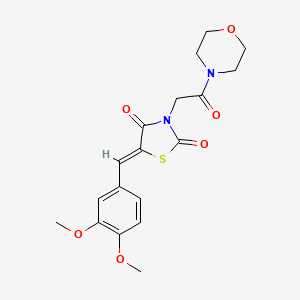
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)
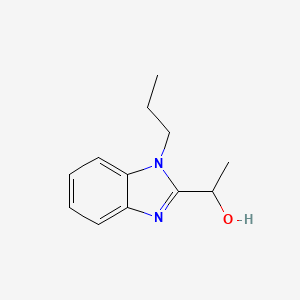
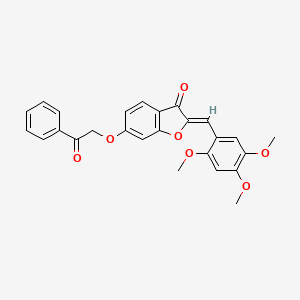
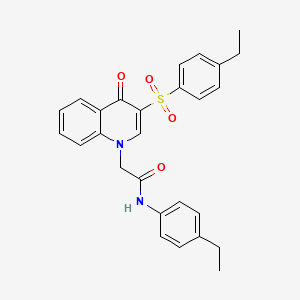
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
